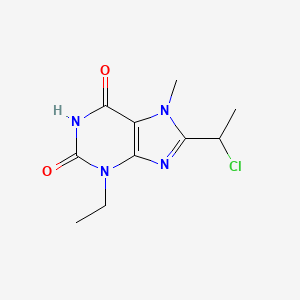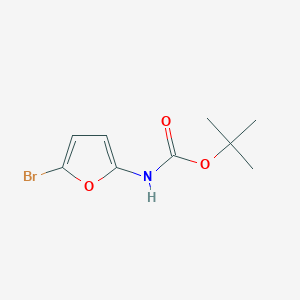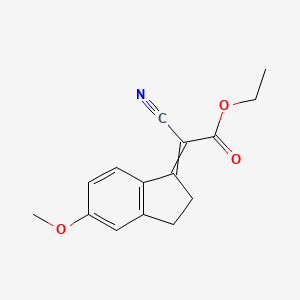![molecular formula C14H12ClN3 B15065889 4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15065889.png)
4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-chloro and 2-methylbenzyl group, contributes to its diverse pharmacological potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the key starting material.
Addition Reaction: The lithiated intermediate is then reacted with 2-methylbenzyl chloride under controlled conditions to introduce the 2-methylbenzyl group at the 6-position.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the substituents using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolopyrimidines with various functional groups at the 4-position.
Oxidation: Oxidized derivatives of the 2-methylbenzyl group.
Reduction: Reduced forms of the pyrimidine ring or the substituents.
Applications De Recherche Scientifique
4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine involves:
Molecular Targets: The compound targets specific enzymes and proteins, such as kinases, that play crucial roles in cell signaling and regulation.
Pathways Involved: It interferes with pathways like the NF-kB inflammatory pathway and the endoplasmic reticulum (ER) stress response, leading to reduced inflammation and apoptosis in cancer cells.
Binding Interactions: Molecular docking studies have shown that the compound binds favorably to active residues of target proteins, inhibiting their activity and disrupting cellular processes.
Comparaison Avec Des Composés Similaires
4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrazole ring fused to the pyrimidine core.
Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to the pyrimidine core.
Quinazoline: A fused bicyclic compound with a benzene ring and a pyrimidine ring.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry. Its unique structure allows it to undergo various chemical reactions, making it a valuable building block for synthesizing complex molecules. Its biological activities, particularly in cancer research, highlight its importance as a potential therapeutic agent. Further research and development could lead to new applications and improved understanding of its mechanism of action.
Propriétés
Formule moléculaire |
C14H12ClN3 |
|---|---|
Poids moléculaire |
257.72 g/mol |
Nom IUPAC |
4-chloro-6-[(2-methylphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H12ClN3/c1-9-4-2-3-5-10(9)6-11-7-12-13(15)16-8-17-14(12)18-11/h2-5,7-8H,6H2,1H3,(H,16,17,18) |
Clé InChI |
IQEKAWUEVJNSRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC2=CC3=C(N2)N=CN=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15065824.png)
![N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide](/img/structure/B15065828.png)
![2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B15065836.png)


![Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065880.png)


![7-Iodo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B15065907.png)

